
Tricosa-1,14-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricosa-1,14-diene is an organic compound with the molecular formula C23H44 . It is a long-chain hydrocarbon with two double bonds located at the 1st and 14th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricosa-1,14-diene can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter hydrocarbon chains followed by selective hydrogenation and dehydrogenation steps to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts such as palladium or nickel to facilitate the coupling and hydrogenation reactions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the oligomerization of ethylene or other lower alkenes. This process involves the use of metal catalysts to form longer hydrocarbon chains, followed by selective dehydrogenation to introduce the double bonds. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Tricosa-1,14-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The double bonds can be reduced to form the corresponding saturated hydrocarbon using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens (e.g., chlorine, bromine) and hydrohalic acids (e.g., HCl, HBr).
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Saturated hydrocarbons: from reduction reactions.
Halogenated derivatives: from substitution reactions.
Aplicaciones Científicas De Investigación
Tricosa-1,14-diene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and polymers
Mecanismo De Acción
The mechanism by which tricosa-1,14-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bonds act as reactive sites for various transformations. In biological systems, this compound may interact with enzymes or cell membranes, affecting their structure and function. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparación Con Compuestos Similares
Tricosa-1,14,17,20-tetraene: A compound with four double bonds, showing similar reactivity but with additional sites for chemical transformations.
Tricosa-3,6,9-triene: A compound with three double bonds, used in similar applications but with different reactivity patterns.
Uniqueness: Tricosa-1,14-diene is unique due to its specific placement of double bonds, which allows for selective reactions and applications. Its long hydrocarbon chain also provides unique physical properties, such as hydrophobicity and flexibility, making it suitable for various industrial and research applications .
Propiedades
Número CAS |
104899-38-9 |
|---|---|
Fórmula molecular |
C23H44 |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
tricosa-1,14-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-23H2,2H3 |
Clave InChI |
KLQYEDATAKFWNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
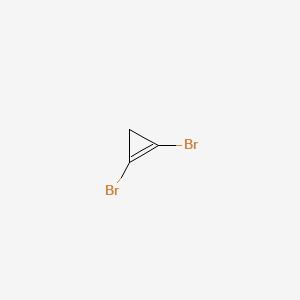
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
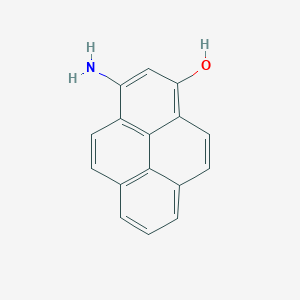
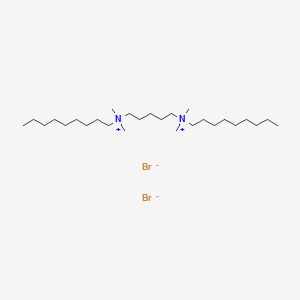

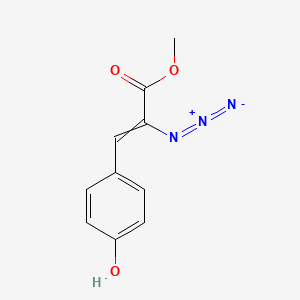
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
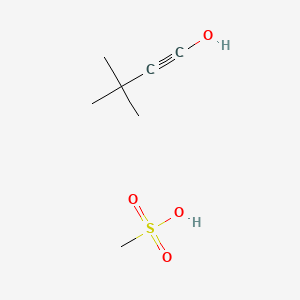
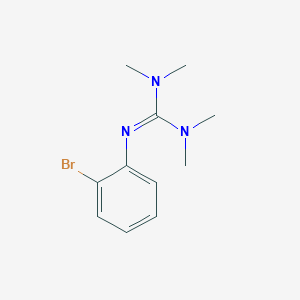
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
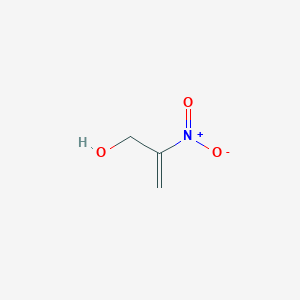
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)

